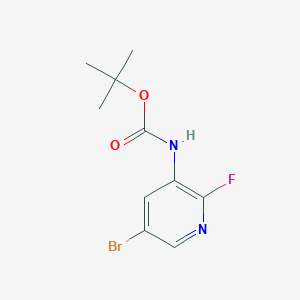
3-Bromo-5-cyclobutoxy-2-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-cyclobutoxy-2-fluorophenol is an organic compound with the molecular formula C10H10BrFO2. It is a derivative of phenol, containing bromine, fluorine, and cyclobutoxy functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclobutoxy-2-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-cyclobutoxy-2-fluorophenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
3-Bromo-5-cyclobutoxy-2-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler phenolic compounds.
Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or alkenes, are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while cross-coupling reactions can produce complex aromatic compounds with extended conjugation.
科学的研究の応用
3-Bromo-5-cyclobutoxy-2-fluorophenol has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: It is investigated for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs) with anticancer, antiviral, or antibacterial properties.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism of action of 3-Bromo-5-cyclobutoxy-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the binding affinity of the compound to its target, while the cyclobutoxy group can modulate its overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Bromo-5-fluorophenol: Similar in structure but lacks the cyclobutoxy group, making it less bulky and potentially less selective in its interactions.
2-Bromo-5-fluorophenol: The position of the bromine atom is different, which can affect the compound’s reactivity and binding properties.
4-Bromo-2-fluorophenol: Another isomer with different substitution patterns, leading to variations in chemical behavior and applications.
Uniqueness
3-Bromo-5-cyclobutoxy-2-fluorophenol is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying structure-activity relationships and developing new molecules with tailored properties.
特性
分子式 |
C10H10BrFO2 |
|---|---|
分子量 |
261.09 g/mol |
IUPAC名 |
3-bromo-5-cyclobutyloxy-2-fluorophenol |
InChI |
InChI=1S/C10H10BrFO2/c11-8-4-7(5-9(13)10(8)12)14-6-2-1-3-6/h4-6,13H,1-3H2 |
InChIキー |
GYBSUNZDWXLOLF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=CC(=C(C(=C2)Br)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)
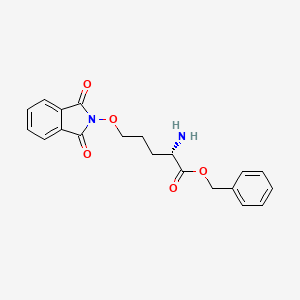
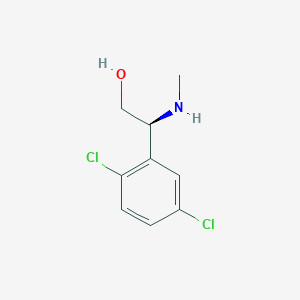
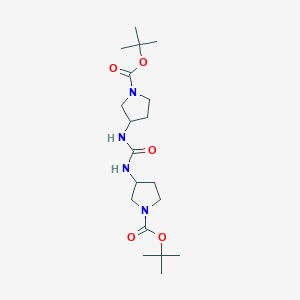
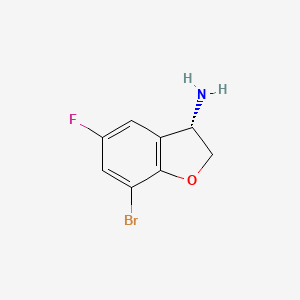





![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)

![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)
